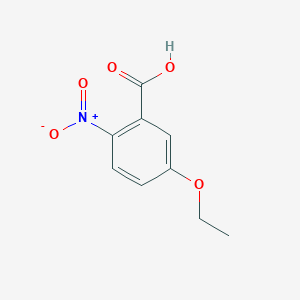![molecular formula C12H15N3O2 B2445206 4-((1R,5S)-3-Methylen-8-azabicyclo[3.2.1]octan-8-carbonyl)-1,3-dihydro-2H-imidazol-2-on CAS No. 2320860-27-1](/img/structure/B2445206.png)
4-((1R,5S)-3-Methylen-8-azabicyclo[3.2.1]octan-8-carbonyl)-1,3-dihydro-2H-imidazol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one is a bicyclic compound incorporating an azabicyclooctane structure fused with an imidazolone. This unique structural arrangement makes it notable in various fields of chemical, biological, and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor or intermediate in the synthesis of complex organic molecules.
Catalyst in certain organic reactions due to its unique structural features.
Biology
Probe in biochemical assays to study protein-ligand interactions.
Medicine
Investigated for its potential pharmacological properties, including as an analgesic or antineoplastic agent.
Utilized in drug design for its unique bicyclic structure.
Industry
Application in the manufacturing of specialized polymers.
Used in agrochemical formulations for its biological activity.
Wirkmechanismus
Target of Action
Similar compounds have been used in the field of neuropharmacology and medicinal chemistry, suggesting that the compound might interact with targets in the nervous system.
Mode of Action
Result of Action
The compound’s unique structure and properties make it a promising candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Formation
The synthesis often starts with the preparation of the azabicyclooctane ring system.
Common methods include cycloaddition reactions involving azides and alkenes, followed by appropriate functional group modifications.
Formation of Imidazolone Moiety
This involves cyclization reactions that introduce the imidazole ring.
Specific catalysts and reagents like phosphorus oxychloride (POCl3) and ammonium acetate can be employed.
Industrial Production Methods
The industrial-scale production often utilizes automated synthesizers:
Stepwise Assembly: : Automated systems ensure precision in the addition of reactants and control of reaction conditions.
Purification: : Methods like recrystallization and chromatography are essential for obtaining the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Introduction of oxygen atoms to the molecule, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Removal of oxygen atoms or addition of hydrogen, often employing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: : Replacement of one functional group with another, utilizing reagents such as organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: : Lewis acids for cyclization, transition metals for oxidation and reduction.
Major Products
Oxidation Products: : Formation of corresponding oxides or introduction of hydroxyl groups.
Reduction Products: : Hydrogenated versions of the initial compound.
Substitution Products: : Various substituted derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one is distinguished by its unique bicyclic structure that combines an azabicyclooctane and imidazolone ring system. Similar compounds might include:
Nootropics: : Pyrrolidine derivatives used to enhance cognitive functions.
Antibiotics: : Compounds with azabicyclo structures that have antibacterial properties.
Analgesics: : Bicyclic compounds employed in pain management.
Eigenschaften
IUPAC Name |
4-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-7-4-8-2-3-9(5-7)15(8)11(16)10-6-13-12(17)14-10/h6,8-9H,1-5H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKDHNRRSUCTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2445123.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2445124.png)



![(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B2445132.png)


![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate](/img/structure/B2445143.png)
![1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2445144.png)
![Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2445146.png)
